molecular formula C14H33N5 B051145 AMTT CAS No. 111479-37-9

AMTT

Cat. No.: B051145
CAS No.: 111479-37-9
M. Wt: 271.45 g/mol
InChI Key: ZBUNFVBLQCSLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane is a complex organic compound belonging to the class of tetraazacyclotetradecanes This compound is characterized by its unique structure, which includes a cyclotetradecane ring with four nitrogen atoms and a 3-aminopropyl group attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4,8,11-tetraazacyclotetradecane with 3-aminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as donor sites, coordinating with metal ions to form chelates. This property is particularly useful in applications such as metal ion sequestration and catalysis. Additionally, the compound’s structure allows it to interact with biological molecules, potentially leading to antimicrobial activity.

Comparison with Similar Compounds

    1-(3-Aminopropyl)imidazole: Another compound with a 3-aminopropyl group, but with an imidazole ring instead of a cyclotetradecane ring.

    3-Aminopropyltriethoxysilane: Contains a 3-aminopropyl group attached to a triethoxysilane moiety.

Uniqueness: 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane is unique due to its cyclotetradecane ring structure, which provides multiple nitrogen donor sites for metal coordination. This makes it particularly effective as a chelating agent and in forming stable metal complexes compared to other similar compounds.

Properties

CAS No.

111479-37-9

Molecular Formula

C14H33N5

Molecular Weight

271.45 g/mol

IUPAC Name

3-(4-methyl-1,4,8,11-tetrazacyclotetradec-1-yl)propan-1-amine

InChI

InChI=1S/C14H33N5/c1-18-10-3-6-16-8-9-17-7-4-12-19(14-13-18)11-2-5-15/h16-17H,2-15H2,1H3

InChI Key

ZBUNFVBLQCSLIF-UHFFFAOYSA-N

SMILES

CN1CCCNCCNCCCN(CC1)CCCN

Canonical SMILES

CN1CCCNCCNCCCN(CC1)CCCN

111479-37-9

Synonyms

1-(3-aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane
AMTT

Origin of Product

United States

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